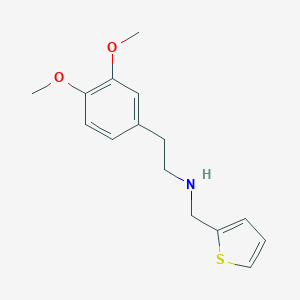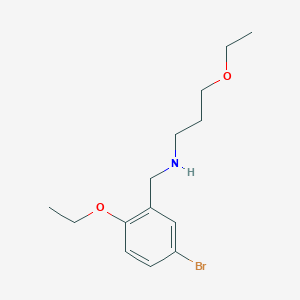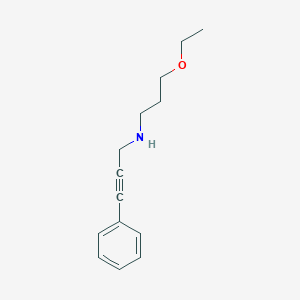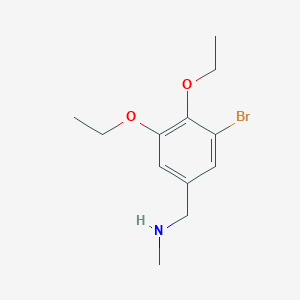
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine, commonly referred to as 2-DME-TPME, is a novel compound that has been studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Chemical Mechanisms and Applications
Acidolysis of Lignin Model Compounds
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including ones with 3,4-dimethoxyphenyl units, shows different mechanisms depending on the presence of the γ-hydroxymethyl group. These findings are significant for understanding the chemical processes in lignin degradation and its application in biofuel production and material science (Yokoyama, 2015).
Metal Thiophosphates
A comprehensive review of metal thiophosphates, which involve thiophene structures, outlines their potential in various fields such as nonlinear optical materials, magnetic materials, photoluminescence materials, and solid electrolytes. This highlights the importance of thiophene derivatives in the development of multifunctional materials (Yang et al., 2021).
Synthesis of Thiophenes
A study on the synthesis of thiophenes, which are essential in the structure of interest, discusses their wide range of applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis. This research underscores the versatility and importance of thiophene derivatives in drug development and material science (Xuan, 2020).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13/h3-6,9-10,16H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWANYLDILFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365281 |
Source


|
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine | |
CAS RN |
502935-35-5 |
Source


|
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-chloro-5-(propanoylamino)phenyl]-2-fluorobenzamide](/img/structure/B315400.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide](/img/structure/B315403.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B315405.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B315407.png)
![Dimethyl 5-[(3,5-dimethylbenzoyl)amino]isophthalate](/img/structure/B315409.png)
![Methyl 4-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B315410.png)
![Ethyl 4-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B315411.png)

